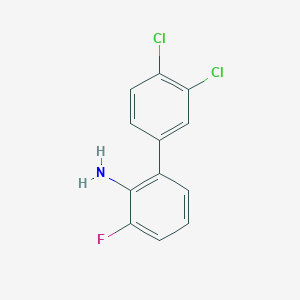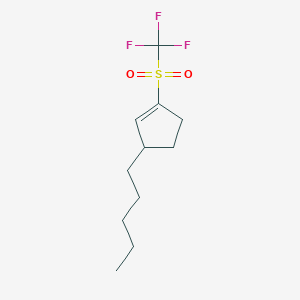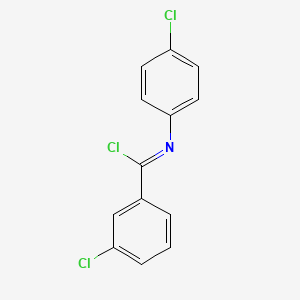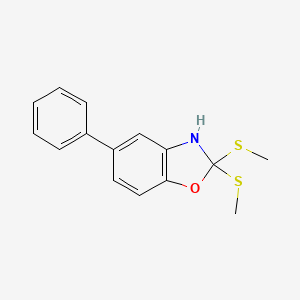![molecular formula C29H49IO2Si B14213785 {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane CAS No. 830336-55-5](/img/structure/B14213785.png)
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with hexyloxy groups and an iodine atom, connected via an ethynyl linkage to a tri(propan-2-yl)silane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane typically involves multiple steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with hexyloxy groups and an iodine atom. This can be achieved through electrophilic aromatic substitution reactions.
Ethynylation: The substituted phenyl ring undergoes a Sonogashira coupling reaction with an ethynyl group. This reaction is catalyzed by palladium and typically requires a copper co-catalyst.
Attachment of the Silane Group: The final step involves the attachment of the tri(propan-2-yl)silane group to the ethynylated phenyl ring. This can be done using hydrosilylation reactions, where a silane reagent is added across the triple bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.
化学反应分析
Types of Reactions
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, or the ethynyl group can be hydrogenated to form an alkene or alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of a suitable solvent.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学研究应用
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Industrial Applications: May be used in the production of specialty chemicals or as a catalyst in certain reactions.
作用机制
The mechanism of action of {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane depends on its application:
In Organic Synthesis: Acts as a reactive intermediate, facilitating the formation of carbon-carbon or carbon-silicon bonds.
In Biological Systems: If used as a bioactive compound, it may interact with specific enzymes or receptors, altering their activity.
相似化合物的比较
Similar Compounds
{[2,5-Bis(hexyloxy)-4-bromophenyl]ethynyl}tri(propan-2-yl)silane: Similar structure but with a bromine atom instead of iodine.
{[2,5-Bis(hexyloxy)-4-chlorophenyl]ethynyl}tri(propan-2-yl)silane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane makes it more reactive in certain substitution reactions compared to its bromine or chlorine analogs. This can be advantageous in specific synthetic applications where a higher reactivity is desired.
属性
CAS 编号 |
830336-55-5 |
|---|---|
分子式 |
C29H49IO2Si |
分子量 |
584.7 g/mol |
IUPAC 名称 |
2-(2,5-dihexoxy-4-iodophenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C29H49IO2Si/c1-9-11-13-15-18-31-28-22-27(30)29(32-19-16-14-12-10-2)21-26(28)17-20-33(23(3)4,24(5)6)25(7)8/h21-25H,9-16,18-19H2,1-8H3 |
InChI 键 |
FNUPMSDGUKYHQO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC(=C(C=C1C#C[Si](C(C)C)(C(C)C)C(C)C)OCCCCCC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Methylphenyl)-3-[3-(trifluoromethyl)benzene-1-sulfonyl]-1,3-thiazolidine](/img/structure/B14213706.png)
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213710.png)





![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)




![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)
